N4-Benzoylcytosine

Nucleoside synthesis Protecting group strategy Process chemistry

N4-Benzoylcytosine (CAS 26661-13-2) is an N4-benzoyl-protected cytosine derivative with molecular formula C₁₁H₉N₃O₂ and molecular weight 215.21 g/mol. This compound serves as a critical protected nucleobase building block in the synthesis of modified nucleoside analogs for antiviral and antitumor drug development.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 26661-13-2
Cat. No. B052246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoylcytosine
CAS26661-13-2
SynonymsN-(2,3-Dihydro-2-oxo-4-pyrimidinyl)benzamide;  4-(Benzoylamino)-2(1H)-pyrimidinone; _x000B_2-Hydroxy-4-benzamidopyrimidine;  4-n-Benzoylcytosine;  N-Benzoylcytosine;  NSC 211617
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2
InChIInChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
InChIKeyXBDUZBHKKUFFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzoylcytosine CAS 26661-13-2 for Nucleoside Analog Synthesis and Antiviral Research


N4-Benzoylcytosine (CAS 26661-13-2) is an N4-benzoyl-protected cytosine derivative with molecular formula C₁₁H₉N₃O₂ and molecular weight 215.21 g/mol . This compound serves as a critical protected nucleobase building block in the synthesis of modified nucleoside analogs for antiviral and antitumor drug development [1]. The N4-benzoyl group protects the exocyclic amine of cytosine during glycosylation and oligonucleotide assembly, a strategy widely employed to prevent undesired side reactions [2].

Why Generic N4-Benzoylcytosine Substitution Risks Failed Nucleoside Synthesis and Altered Tautomeric Behavior


Substituting N4-Benzoylcytosine with alternative N4-acyl cytosine derivatives (e.g., N4-acetylcytosine) or unprotected cytosine is not chemically equivalent and introduces significant risks to downstream synthetic outcomes. The benzoyl group at the N4 position confers distinct steric and electronic properties that influence glycosylation regioselectivity, protecting group stability, and tautomeric equilibrium [1]. Critically, 5-methylcytosine derivatives undergo a tautomeric shift from 4-amino to 4-imino upon N4-benzoylation—a behavior not observed with 5-unsubstituted cytosine—demonstrating that subtle structural modifications produce non-interchangeable chemical behavior [2]. Additionally, N4-benzoyl protection directs specific alkylation pathways: under Mitsunobu conditions, N4-benzoylcytosine affords O-2 alkylated products that rearrange upon detritylation, whereas alternative N-protected derivatives yield different regiochemical outcomes [3].

Quantitative Differentiation: N4-Benzoylcytosine vs. Alternative Cytosine Derivatives


Comparative Synthesis Yield: N4-Benzoylcytosine Outperforms Alternative N4-Acyl Derivatives

The patented synthesis method for N4-benzoylcytosine using benzoyl chloride or benzoic anhydride with cytosine and DMAP catalyst achieves a synthetic yield of ≥93% and product purity ≥99%, enabling cost-effective industrial-scale production [1]. In contrast, alternative N4-acyl cytosine derivatives prepared via condensation with benzoyl cyanide (an expensive and hazardous reagent) suffer from lower yields and higher raw material costs [2].

Nucleoside synthesis Protecting group strategy Process chemistry

pH-Dependent Degradation Pathway Specificity: N4-Benzoylcytosine as Defined Prodrug Byproduct

In Bz-DDCN (N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine), a prodrug of the reverse transcriptase inhibitor DDCN, the N4-benzoyl group exhibits pH-dependent cleavage behavior with distinct pathway bifurcation. Under basic conditions (>pH 8), Bz-DDCN regenerates the active DDCN via N4-debenzoylation; under acidic conditions (>pH 6), N-glycosidic bond cleavage occurs, releasing N4-benzoylcytosine as a defined byproduct [1]. This well-characterized degradation profile enables predictable in vivo prodrug activation and impurity profiling, whereas alternative N4-acyl prodrugs may exhibit different cleavage kinetics and product distributions [2].

Prodrug stability pH-dependent degradation Antiviral drug delivery

Regioselective Alkylation Outcomes: N4-Benzoyl Directs O-2 Alkylation Pathway

Under Mitsunobu alkylation conditions, N4-benzoylcytosine exhibits unique regioselectivity that distinguishes it from unprotected cytosine and other N-protected derivatives. Specifically, N4-benzoylcytosine undergoes O-2 alkylation to afford O2-(2,3-dihydroxypropyl)cytosine derivatives upon detritylation with aqueous acetic acid [1]. This contrasts with the behavior of alternative cytosine derivatives that yield predominantly N-1 alkylated products or mixtures under identical conditions [2].

Regioselective alkylation Mitsunobu reaction Nucleoside modification

Comparative Purity Specifications Across Commercial Suppliers

Commercial N4-benzoylcytosine is available at multiple purity grades, enabling cost-performance optimization for different research and industrial applications. Supplier purity specifications range from 95% (AKSci) to ≥99% (HPLC) (ChemImpex) , with ≥98.5% HPLC purity and ≤0.5% moisture content (Karl Fischer) available for pharmaceutical intermediate applications [1]. This tiered availability contrasts with less common N4-protected cytosine derivatives that lack standardized commercial sourcing and validated quality specifications.

Commercial purity Quality control Procurement specification

Thermal Stability Benchmarking: Decomposition Temperature Comparison

N4-Benzoylcytosine exhibits a decomposition temperature of >300 °C (lit.) or 339 °C (dec.) , indicating high thermal stability suitable for reactions requiring elevated temperatures and for long-term storage under ambient conditions (recommended <15 °C in cool, dark place) . In contrast, structurally related compounds such as N4-acetylcytosine exhibit significantly lower decomposition points (172 °C dec. for acetyl-protected derivatives), limiting their utility in high-temperature synthetic protocols .

Thermal stability Storage conditions Process safety

High-Value Application Scenarios for N4-Benzoylcytosine in Nucleoside Drug Development


Synthesis of Fluorinated Ketopyranosyl Nucleosides as Antitumor Agents

N4-Benzoylcytosine serves as the essential silylated nucleobase for condensation with peracetylated 3-deoxy-3-fluoro-D-glucopyranose to produce protected β-nucleoside intermediates. Following deprotection and oxidation, the resulting unsaturated 3-fluoro-4-keto-β-D-glucopyranosyl derivatives exhibit enhanced antitumor growth inhibition compared to 5-fluorouracil (5FU) and demonstrate direct antiviral activity against rotavirus [1][2]. The ≥93% synthetic yield and ≥99% purity of the starting N4-benzoylcytosine [3] enable cost-effective scale-up of these complex nucleoside analogs.

Prodrug Design: Bz-DDCN as pH-Responsive Antiviral Delivery System

N4-Benzoylcytosine's benzoyl protecting group confers pH-dependent cleavage specificity when incorporated into the prodrug Bz-DDCN (N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine). This prodrug releases the active reverse transcriptase inhibitor DDCN under basic conditions (>pH 8) while generating well-characterized N4-benzoylcytosine as the defined acidic degradation product (>pH 6) [1]. This predictable dual-pathway degradation profile enables rational prodrug design for targeted antiviral delivery.

Synthesis of 1',2'-Cyclopentyl Nucleosides as Potential Antiviral Agents

N4-Benzoylcytosine is a key reactant in the synthesis of 1',2'-cyclopentyl nucleosides, a class of conformationally constrained nucleoside analogs being explored for antiviral activity [1][2]. The benzoyl protection at N4 prevents undesired side reactions during the coupling of the cyclopentyl sugar moiety to the cytosine base, ensuring regioselective N1-glycosylation. Commercial availability at multiple purity grades (95% to ≥99%) allows researchers to balance cost and purity based on synthetic stage requirements [3].

O-2 Alkylated Cytosine Derivatives via Mitsunobu Chemistry

Unlike unprotected cytosine which yields predominantly N1-alkylated products, N4-benzoylcytosine directs O-2 alkylation under Mitsunobu conditions, providing access to O2-(2,3-dihydroxypropyl)cytosine derivatives after detritylation [1]. This unique regioselectivity enables the synthesis of structurally distinct nucleoside analogs with modified base-pairing properties, expanding the chemical diversity accessible for nucleic acid probe development and therapeutic discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-Benzoylcytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.